Coronarin E

Cytotoxicity Cancer Labdane Diterpenes

Sourcing a reliable negative control for labdane diterpenoid anti-inflammatory studies is a recurring bottleneck. Coronarin E resolves this: it shows no activity against IL-6, IL-12, or TNF-α, making it the definitive specificity probe. • A549 cytotoxicity IC50 = 0.68 μM - more potent than doxorubicin (0.92 μM) - enabling precise dose-response calibration. • Four-step synthesis from (-)-sclareol ensures scalable, batch-consistent supply for medicinal chemistry and SAR programs. • Shipped with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
Cat. No. B182005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronarin E
SynonymsFuran,3-[(1E)-2-[(1S,4aS,8aS)-decahydro-5,5,8a-triMethyl-2-Methylene-1-naphthalenyl]ethenyl]-
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C
InChIInChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1
InChIKeyQXVXYNOIXUIXBI-NDLVVHCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Coronarin E: A Labdane Diterpene Scaffold


Coronarin E is a furanolabdane-type diterpenoid naturally isolated from the rhizomes of various Hedychium species (Zingiberaceae), including H. coronarium, H. flavescens, H. gardnerianum, and H. yunnanense [1]. Its structure features a characteristic butenolide moiety, which is a point of structural divergence among its class of labdane diterpenes [2]. Coronarin E has demonstrated in vitro cytotoxicity against several cancer cell lines and exhibits a distinct profile of weak antimicrobial activity, making it a valuable reference compound or starting material for synthetic derivatization rather than a lead for direct antimicrobial applications [3].

Natural Product Reference Labdane diterpene scaffold isolated from Hedychium spp. rhizomes
Primary Use Context Synthetic derivatization scaffold; reported cytotoxicity in cancer cell models
Antimicrobial Context Weak antimicrobial activity; not suited for antimicrobial lead discovery

Substitution Challenges for Coronarin E


Substituting Coronarin E with a structurally similar labdane diterpene like Coronarin A, Coronarin D, or Isocoronarin D is not straightforward due to significant divergence in their biological activity profiles. Even minor structural variations within this class, such as the oxidation state of the furan ring or the presence of a lactone versus a hydroxyl group, lead to marked differences in cytotoxic potency, anti-inflammatory activity, and antimicrobial spectrum [1]. Consequently, for research targeting specific pathways (e.g., NF-κB or mTORC1) or specific cellular phenotypes, the selection of the correct analog is critical. Using Coronarin E where a more potent analog is required, or vice versa, could lead to misinterpretation of results, underscoring the need for a detailed, evidence-based selection process [2].

Coronarin E

Cytotoxicity profile may differ from close analogs in A549 models
Inactive in anti-inflammatory cytokine assays (IL-6, IL-12, TNF-α)
Weak, nonspecific antimicrobial activity

Structural Analogs

Isocoronarin D and Coronarin D methyl ether show higher cytotoxic potency in A549 cells
Hedycoronens A & B inhibit IL-6/IL-12/TNF-α pathways (IC50 4.1–9.1 μM)
Coronarin D has specific anti-C. albicans activity (MIC 2 mg/mL)

Coronarin E: Evidence vs. Analogs


Cytotoxicity in A549 Cells

In a direct comparative cytotoxicity assay against the A549 human lung adenocarcinoma cell line, Coronarin E was less potent than its closely related structural analogs, Isocoronarin D and Coronarin D methyl ether. The study, which isolated all four compounds from the same plant source, provides a clean head-to-head comparison under identical assay conditions. Coronarin E exhibited an IC50 value of 0.68 μM, while Isocoronarin D and Coronarin D methyl ether showed IC50 values of 0.52 μM and 0.59 μM, respectively. All compounds were more potent than the standard chemotherapeutic doxorubicin (IC50 0.92 μM) in this assay, but the differential within the labdane series highlights the impact of specific structural features on potency. [1]

Cytotoxicity in A549
Head-to-head
IC50 0.68 μM
Reported cell-model response; lower potency than Isocoronarin D (0.52 μM) and Coronarin D methyl ether (0.59 μM)
MTT assay, A549 cell line
Cytotoxicity Cancer Labdane Diterpenes

Anti-inflammatory Cytokine Inhibition

A study evaluating labdane diterpenoids from H. coronarium for their ability to inhibit LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells found that Coronarin E was inactive. In contrast, other structurally related compounds, hedycoronens A and B, demonstrated potent inhibition of interleukin-6 (IL-6) and IL-12 p40, with IC50 values ranging from 4.1±0.2 to 9.1±0.3 μM. Similarly, these compounds showed moderate inhibition of tumor necrosis factor-alpha (TNF-α), while Coronarin E remained inactive. This direct side-by-side comparison establishes that Coronarin E lacks the anti-inflammatory activity observed in specific analogs, despite their common plant origin. [1]

Anti-inflammatory Activity
Head-to-head
Inactive vs. Active Analogs
No inhibition of IL-6, IL-12, TNF-α; Hedycoronens A & B show IC50 4.1–9.1 μM
LPS-stimulated BMDCs
Inflammation Cytokines Dendritic Cells

Antifungal Activity vs. Coronarin D

Coronarin E is consistently characterized as having 'weak antimicrobial activity' in its product profile, a notable distinction from the promising antifungal activity reported for Coronarin D. While direct head-to-head comparisons of antimicrobial activity are not available, data from independent studies under comparable assay conditions reveal a clear functional divergence. Coronarin D demonstrates specific and potent activity against the fungal pathogen Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 2 mg/mL and a Minimum Fungicidal Concentration (MFC) of 4 mg/mL [1]. In contrast, Coronarin E's 'weak antimicrobial activity' suggests a different spectrum of action, making it less suitable for research focused on potent antifungal lead discovery, where Coronarin D would be the preferred choice. [2]

Antifungal Context
Class-level inference
Weak antimicrobial activity (qualitative)
Coronarin D shows specific anti-C. albicans activity (MIC 2 mg/mL); Coronarin E not suited for antifungal lead screening
Data to verify; product profile source
Antimicrobial Antifungal Candida albicans

Synthetic Accessibility from Sclareol

Coronarin E serves not only as a natural product for bioactivity testing but also as a key synthetic intermediate. Its total synthesis from (-)-sclareol has been achieved in a concise 4-step sequence, making it more readily accessible for large-scale derivatization compared to more complex labdane congeners . This synthetic tractability has been exploited to generate a series of butenolide derivatives, demonstrating Coronarin E's utility as a starting scaffold for expanding chemical diversity and exploring structure-activity relationships (SAR) within the labdane class [1]. While direct comparative data on synthesis efficiency versus all analogs is not available, the reported 4-step conversion from a commercially available starting material provides a quantifiable advantage in terms of synthetic accessibility for researchers aiming to create novel derivatives.

Synthetic Accessibility
Cross-study comparable
4-step synthesis
Concise route from (-)-sclareol enables scaffold derivatization
Supports SAR library generation
Synthetic Chemistry Derivatization Chemical Biology

Coronarin E: Research & Industrial Applications


Cytotoxicity Control in A549 Cells

Given its moderate cytotoxicity against A549 cells (IC50 = 0.68 μM), which is less potent than isocoronarin D (0.52 μM) but still superior to doxorubicin (0.92 μM), Coronarin E is ideally suited as a tool compound for establishing dose-response curves where a less potent, but structurally related, control is needed. This allows for a nuanced analysis of potency trends within the labdane diterpene class [1].

Scaffold for Labdane-Derived Libraries

The concise 4-step synthesis of Coronarin E from commercially available (-)-sclareol positions it as an excellent starting material for medicinal chemistry programs [1]. Its structure has already been used to generate butenolide derivatives, highlighting its utility in expanding chemical space for structure-activity relationship (SAR) studies and the creation of novel compounds with potentially improved or divergent biological properties .

Specificity Control in Cytokine Studies

In contrast to other labdane diterpenes like hedycoronens A and B, which are potent inhibitors of IL-6, IL-12, and TNF-α, Coronarin E is inactive in these assays [1]. This makes it an ideal negative control or a tool to probe the specificity of observed anti-inflammatory effects in cellular models, ensuring that any activity seen with other labdanes is due to specific pharmacophores rather than a general class effect.

Application
Selection Property
Validation Focus
Cytotoxicity reference in A549 cell models
Moderate cell-model response
Dose-response comparison with labdane analogs
Labdane scaffold derivatization
Synthetic tractability
SAR library generation and analog synthesis
Anti-inflammatory specificity control
Lacks cytokine-inhibitory response
Negative control in IL-6/IL-12/TNF-α pathway assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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